Structural Dynamics and Therapeutic Potential of 4-(3,5-Dichlorobenzamido)benzoic Acid
Structural Dynamics and Therapeutic Potential of 4-(3,5-Dichlorobenzamido)benzoic Acid
Content Type: Technical Guide | Domain: Medicinal Chemistry & Structural Biology[1]
Executive Summary
4-(3,5-Dichlorobenzamido)benzoic acid (CAS: 54057-49-7) represents a pivotal scaffold in the development of kinetic stabilizers for Transthyretin (TTR) amyloidosis.[1] Structurally, it functions as an amide-linked bioisostere of the clinically approved drug tafamidis . While tafamidis utilizes a benzoxazole ring to ensure metabolic stability, the title compound serves as a critical model for understanding the "forward binding mode" pharmacophore required to inhibit TTR tetramer dissociation.
This guide provides a rigorous analysis of its chemical synthesis, structural binding mechanics, and the experimental protocols necessary for its validation as a TTR stabilizer.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule consists of two phenyl rings linked by an amide bond. The "Head" group (3,5-dichlorophenyl) is designed for deep hydrophobic penetration, while the "Tail" group (benzoic acid) provides electrostatic anchoring at the solvent interface.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| Molecular Formula | C₁₄H₉Cl₂NO₃ | Core scaffold for TTR binding.[1] |
| Molecular Weight | 310.13 g/mol | Optimal for oral bioavailability (Lipinski compliant).[1] |
| LogP (Predicted) | ~4.2 | High lipophilicity favors T4 pocket occupancy.[1] |
| H-Bond Donors | 2 (Amide NH, Acid OH) | Critical for Lys15/Ser117 interaction.[1] |
| H-Bond Acceptors | 3 (Amide CO, Acid CO/OH) | Stabilizes orientation within the channel.[1] |
| Rotatable Bonds | 3 | Allows conformational adaptation to the TTR channel.[1] |
Synthetic Methodology
Pillar of Expertise: The synthesis of 4-(3,5-Dichlorobenzamido)benzoic acid relies on a Schotten-Baumann-type acylation.[1] The choice of solvent is critical: while standard Schotten-Baumann uses aqueous base, a non-aqueous approach using THF/Pyridine is preferred here to prevent premature hydrolysis of the acid chloride and ensure high yields of the amide product.
Protocol: Acylation of 4-Aminobenzoic Acid[1][2]
Reagents:
-
3,5-Dichlorobenzoyl chloride (1.0 eq)[1]
-
4-Aminobenzoic acid (PABA) (1.0 eq)[1]
-
Pyridine (1.2 eq, Base scavenger)[1]
-
THF (Anhydrous, Solvent)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in anhydrous THF (150 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add pyridine (9.7 mL, 120 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermicity of the acylation.
-
Acylation: Dropwise add a solution of 3,5-dichlorobenzoyl chloride (20.9 g, 100 mmol) in THF (50 mL) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (50:50 Hexane:EtOAc) should show consumption of the amine.[1]
-
Quench & Isolation: Pour the reaction mixture into 1N HCl (500 mL) to precipitate the product and remove excess pyridine.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (9:1) to yield the pure title compound.[1]
Visualization: Synthetic Pathway
Caption: Nucleophilic acyl substitution pathway yielding the target amide TTR stabilizer.
Structural Biology: Mechanism of Action
The therapeutic efficacy of this molecule stems from its ability to mimic Thyroxine (T4) but with higher affinity and selectivity.[1]
The "Forward Binding" Mode
Crystallographic studies of similar analogues (e.g., PDB 3M1O or related Tafamidis structures) reveal a distinct binding orientation:
-
Hydrophobic Insertion: The 3,5-dichlorophenyl ring inserts deep into the inner TTR cavity (Halogen Binding Pockets 2 and 3).[1] The chlorine atoms form specific halogen bonds with the hydrophobic residues (Leu17, Leu110) and fill the void left by T4's iodine atoms.
-
Electrostatic Anchoring: The benzoic acid moiety remains at the channel entrance (HBP 1).[1] The carboxylate group forms a critical salt bridge with the
-amino group of Lys15 and hydrogen bonds with Ser117 .[3] -
Amide Linker Role: The amide bond provides the necessary geometry to span the distance between HBP 3 and HBP 1, effectively "locking" the two TTR dimers together.
Kinetic Stabilization
TTR amyloidosis is driven by rate-limiting tetramer dissociation.[1]
-
Native State:
-
Ligand Effect: Binding of the ligand shifts the equilibrium heavily toward the tetramer, raising the activation energy (
) required for dissociation.
Caption: Kinetic stabilization mechanism. The ligand raises the energy barrier for tetramer dissociation, preventing the cascade into amyloid fibrils.
Experimental Validation: Acid-Mediated Denaturation Assay
Trustworthiness: To verify the activity of the synthesized compound, a turbidity assay is the standard protocol. This assay mimics the acidic environment of the lysosome, which triggers TTR dissociation in vivo.
Protocol:
-
Reagents: Recombinant Wild-Type TTR (0.4 mg/mL), Acetate buffer (pH 4.4), Test Compound (dissolved in DMSO).
-
Incubation: Incubate TTR with the test compound (molar ratio 1:2 TTR:Ligand) for 30 minutes at 37°C. Include a DMSO-only control (negative) and Tafamidis (positive control).
-
Acidification: Dilute the mixture into the Acetate buffer (pH 4.4) to initiate denaturation.[1]
-
Measurement: Monitor turbidity at 350 nm or 400 nm over 72 hours using a UV-Vis spectrophotometer.
-
Result Interpretation:
Quantitative Metric:
Calculate % Stabilization :
Bioisosterism: The Amide vs. Benzoxazole Evolution
While 4-(3,5-Dichlorobenzamido)benzoic acid is a potent stabilizer in vitro, it is metabolically vulnerable.[1] The amide bond is susceptible to hydrolysis by amidases in vivo.[1]
-
The Evolution: To solve this, medicinal chemists replaced the amide linker with a benzoxazole ring.
-
Result: This yielded Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid).[1]
-
Comparison:
This structural relationship makes the title compound an essential reference point in Structure-Activity Relationship (SAR) studies for next-generation TTR stabilizers.[1]
References
-
Hammarström, P., et al. (2003).[1] "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics."[1] Science. [1]
-
Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[4] Proceedings of the National Academy of Sciences. [1]
-
PubChem Compound Summary. (2024). "4-(3,5-Dichlorobenzamido)benzoic acid."[1][6][7][2][8] National Center for Biotechnology Information.[1] [1]
-
Connelly, S., et al. (2010).[1] "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology. [1]
Sources
- 1. 4-((3,5-Dichlorobenzoyl)amino)-3-hydroxybenzoic acid | C14H9Cl2NO4 | CID 60825179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(3,5-Dichlorobenzamido)benzoic acid | C14H9Cl2NO3 | CID 16770448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | C14H9Cl2NO4 | CID 16775802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
